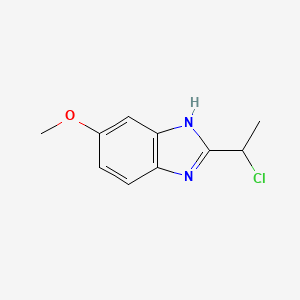
2-(1-chloroethyl)-5-methoxy-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Chloroethyl)-5-methoxy-1H-1,3-benzodiazole is an organic compound that belongs to the benzodiazole family. This compound is characterized by the presence of a chloroethyl group and a methoxy group attached to the benzodiazole ring. Benzodiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-chloroethyl)-5-methoxy-1H-1,3-benzodiazole typically involves the reaction of 5-methoxy-1H-1,3-benzodiazole with 1-chloroethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Types of Reactions:
Substitution Reactions: The chloroethyl group in this compound can undergo nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, amines, and thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction Reactions: The benzodiazole ring can be reduced to form dihydrobenzodiazole derivatives under catalytic hydrogenation conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Major Products:
Substitution: Formation of 2-(1-substituted-ethyl)-5-methoxy-1H-1,3-benzodiazole derivatives.
Oxidation: Formation of 2-(1-chloroethyl)-5-hydroxy-1H-1,3-benzodiazole or 2-(1-chloroethyl)-5-formyl-1H-1,3-benzodiazole.
Reduction: Formation of 2-(1-chloroethyl)-5-methoxy-1,3-dihydrobenzodiazole.
Scientific Research Applications
2-(1-Chloroethyl)-5-methoxy-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex benzodiazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-chloroethyl)-5-methoxy-1H-1,3-benzodiazole involves its interaction with specific molecular targets in biological systems. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of enzymatic activities or disruption of DNA replication. The methoxy group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
- 2-(1-Chloroethyl)-5-methoxy-1,3-dihydrobenzodiazole
- 2-(1-Chloroethyl)-5-hydroxy-1H-1,3-benzodiazole
- 2-(1-Chloroethyl)-5-formyl-1H-1,3-benzodiazole
Comparison: 2-(1-Chloroethyl)-5-methoxy-1H-1,3-benzodiazole is unique due to the presence of both a chloroethyl group and a methoxy group on the benzodiazole ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The methoxy group enhances its lipophilicity, while the chloroethyl group provides a reactive site for covalent interactions with biological targets.
Properties
Molecular Formula |
C10H11ClN2O |
|---|---|
Molecular Weight |
210.66 g/mol |
IUPAC Name |
2-(1-chloroethyl)-6-methoxy-1H-benzimidazole |
InChI |
InChI=1S/C10H11ClN2O/c1-6(11)10-12-8-4-3-7(14-2)5-9(8)13-10/h3-6H,1-2H3,(H,12,13) |
InChI Key |
UNKRMMIXGBRUED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=C(N1)C=C(C=C2)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



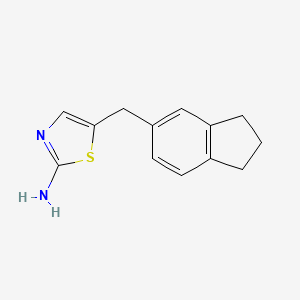
![Methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13186934.png)
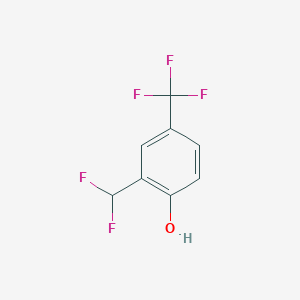
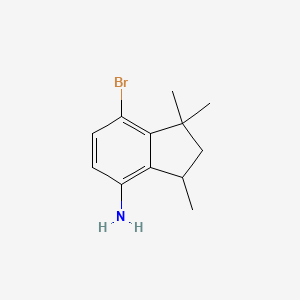

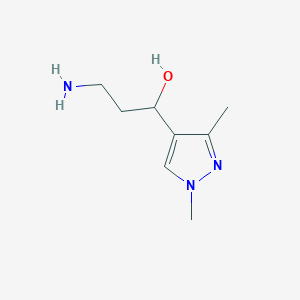
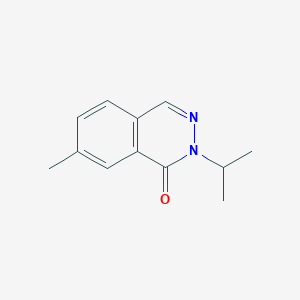
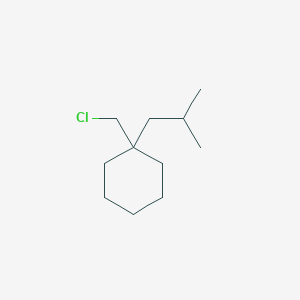
![([1-(2-Methoxyethyl)cyclopentyl]methyl)(2-methylpropyl)amine](/img/structure/B13186983.png)
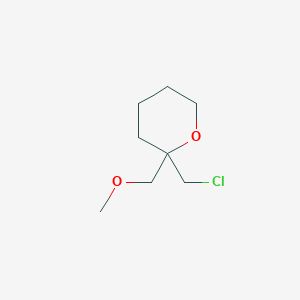
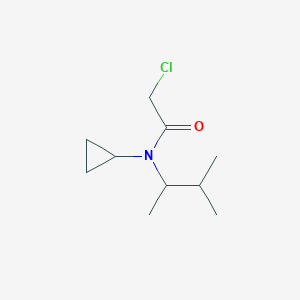
![2-[(2-Bromophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13187001.png)
![3-(Trifluoromethyl)benzo[b]thiophene](/img/structure/B13187003.png)
